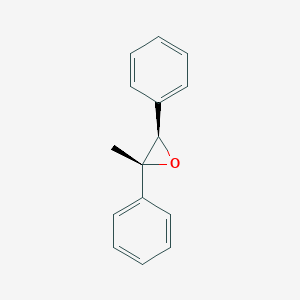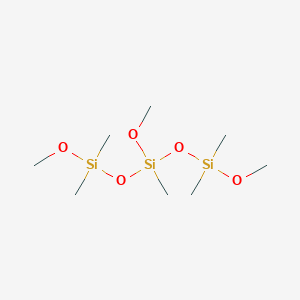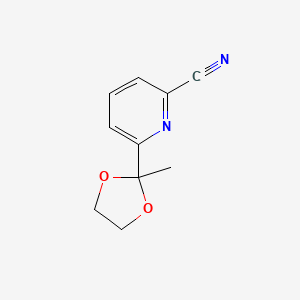
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is a complex peptide compound that combines the amino acids phenylalanine, asparagine, and tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The activated amino acids are then sequentially coupled to form the desired peptide chain.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the amide bonds, leading to the formation of amines.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Amines from the reduction of amide bonds.
Substitution: Halogenated derivatives of phenylalanine.
科学的研究の応用
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and drug delivery systems.
作用機序
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.
類似化合物との比較
Similar Compounds
L-Phenylalaninamide: A simpler peptide with only phenylalanine and amide groups.
L-Asparaginyl-D-tryptophyl-: A peptide containing asparagine and tryptophan residues.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is unique due to its combination of three distinct amino acids, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
201225-56-1 |
|---|---|
分子式 |
C24H28N6O4 |
分子量 |
464.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H28N6O4/c25-17(12-21(26)31)23(33)30-20(11-15-13-28-18-9-5-4-8-16(15)18)24(34)29-19(22(27)32)10-14-6-2-1-3-7-14/h1-9,13,17,19-20,28H,10-12,25H2,(H2,26,31)(H2,27,32)(H,29,34)(H,30,33)/t17-,19-,20+/m0/s1 |
InChIキー |
QXUODOUDJPSNSC-YSIASYRMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
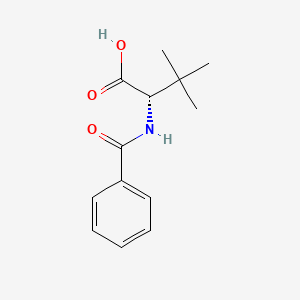

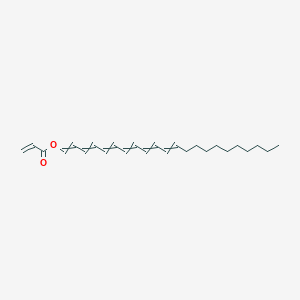
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
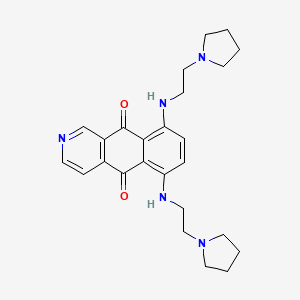
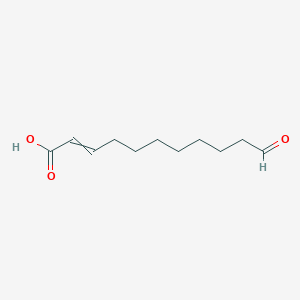

silane](/img/structure/B12561348.png)
